A Comprehensive Technical Guide to the Physical Properties of Z-Glu(OBzl)-OH
A Comprehensive Technical Guide to the Physical Properties of Z-Glu(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
N-benzyloxycarbonyl-L-glutamic acid 5-benzyl ester, commonly abbreviated as Z-Glu(OBzl)-OH, is a pivotal derivative of L-glutamic acid utilized extensively in the field of peptide synthesis. Its strategic N-terminal and side-chain protections make it an essential building block for the controlled, stepwise assembly of peptide chains. This in-depth technical guide provides a detailed overview of the physical properties of Z-Glu(OBzl)-OH, methodologies for their determination, and its role in synthetic workflows.
Core Physical and Chemical Properties
Z-Glu(OBzl)-OH is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in the table below. It is important to note that some reported values, particularly for properties like density and pKa, are often computationally predicted and should be considered as estimates.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₁NO₆ | [1] |
| Molecular Weight | 371.39 g/mol | [1] |
| Appearance | White to almost white powder or crystals | [2] |
| Melting Point | 74.0 - 78.0 °C | [2] |
| Optical Rotation | No specific value for the L-isomer was found in the search results. The D-isomer, Z-D-Glu(OBzl)-OH, has a reported specific rotation of [α]²⁰/D = +7 to +11° (c=2.5 in Ethanol).[3] | |
| Density (Predicted) | 1.268 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 3.79 ± 0.10 | |
| Solubility | Generally soluble in organic solvents such as dimethylformamide (DMF).[5] Due to its zwitterionic nature, the solubility of amino acids and their derivatives is influenced by the pH of the solvent system.[6][7] |
Experimental Protocols for Property Determination
Accurate determination of the physical properties of Z-Glu(OBzl)-OH is crucial for its application in synthesis and for quality control. The following sections detail the standard experimental protocols for measuring key physical parameters.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range can indicate the presence of impurities.[8]
Methodology:
-
Sample Preparation: A small amount of finely powdered Z-Glu(OBzl)-OH is packed into a capillary tube to a height of 1-2 mm.[9][10] The tube is then tapped gently to ensure the sample is compact at the bottom.[9]
-
Apparatus: A calibrated melting point apparatus, such as a Mel-Temp or a Thiele tube, is used.[8]
-
Measurement:
-
A preliminary rapid heating is performed to determine an approximate melting range.[11]
-
For an accurate measurement, a fresh sample is heated at a slower rate, typically 1-2°C per minute, starting from a temperature about 10-15°C below the approximate melting point.[10][11]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range.[8]
-
Optical Rotation Measurement
Optical rotation is a fundamental property of chiral molecules like Z-Glu(OBzl)-OH and is measured using a polarimeter. The specific rotation is a standardized value that accounts for concentration and path length.[12][13]
Methodology:
-
Solution Preparation: A precise concentration of Z-Glu(OBzl)-OH is prepared by dissolving an accurately weighed sample in a suitable solvent (e.g., ethanol) in a volumetric flask.
-
Instrumentation: A polarimeter equipped with a sodium D-line lamp (589 nm) is typically used.[14] The instrument is calibrated by measuring the rotation of the pure solvent (blank).[15]
-
Measurement:
-
The prepared solution is transferred to a polarimeter cell of a known path length (typically 1 decimeter).[14]
-
The observed angle of rotation (α) is measured at a specific temperature (usually 20°C or 25°C).[16]
-
The specific rotation ([α]) is calculated using the formula: [α] = α / (c * l) where:
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length in decimeters.[13]
-
-
Solubility Assessment
Methodology:
-
Solvent Selection: A range of solvents relevant to peptide synthesis are chosen, such as dimethylformamide (DMF), dichloromethane (DCM), and various alcohols.
-
Equilibrium Method: An excess amount of Z-Glu(OBzl)-OH is added to a known volume of the selected solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24 hours).[17]
-
Quantification: The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved Z-Glu(OBzl)-OH in the filtrate is then determined using an appropriate analytical technique:
-
Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured.[18]
-
Spectrophotometry: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.[19]
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and accurate method for determining the concentration of the solute.[18]
-
Role in Peptide Synthesis Workflow
Z-Glu(OBzl)-OH serves as a protected amino acid building block in peptide synthesis. The benzyloxycarbonyl (Z) group protects the α-amino group, while the benzyl (Bzl) ester protects the γ-carboxyl group of the glutamic acid side chain. This dual protection allows for the selective formation of peptide bonds at the α-carboxyl group.
Caption: Workflow of solid-phase peptide synthesis incorporating Z-Glu(OBzl)-OH.
This comprehensive guide provides essential information on the physical properties of Z-Glu(OBzl)-OH for professionals in research and drug development. The detailed experimental protocols offer a framework for the accurate characterization of this and similar compounds, ensuring high quality and consistency in synthetic applications.
References
- 1. 5-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid | C20H21NO6 | CID 297875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Benzyl N-Benzyloxycarbonyl-L-glutamate 5680-86-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. chm.uri.edu [chm.uri.edu]
- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Specific rotation - Wikipedia [en.wikipedia.org]
- 14. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 15. digicollections.net [digicollections.net]
- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 17. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
